molecular formula C13H23N3O5 B3392381 Propargyl-PEG5-azide CAS No. 1589522-62-2

Propargyl-PEG5-azide

Cat. No.: B3392381
CAS No.: 1589522-62-2
M. Wt: 301.34 g/mol
InChI Key: MUVOUQDZNKRSQW-UHFFFAOYSA-N
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Description

Propargyl-PEG5-azide is a polyethylene glycol (PEG) derivative that contains both a propargyl group and an azide group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), or dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-azide is synthesized through a series of chemical reactions involving the attachment of a propargyl group and an azide group to a PEG backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-azide undergoes several types of chemical reactions, primarily involving its propargyl and azide groups:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are stable and have diverse applications in bioconjugation, drug delivery, and materials science .

Scientific Research Applications

Propargyl-PEG5-azide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propargyl-PEG5-azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property allows it to act as a linker in bioconjugation and drug delivery systems. The molecular targets and pathways involved depend on the specific application, such as targeting proteins or nucleic acids in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Propargyl-PEG3-azide
  • Propargyl-PEG4-azide
  • Propargyl-PEG6-azide

Uniqueness

Propargyl-PEG5-azide is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility in aqueous media and efficient click chemistry reactions .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-15-16-14/h1H,3-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVOUQDZNKRSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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